MCA17-1

Description

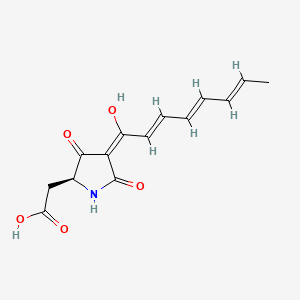

The compound 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid is a structurally complex molecule featuring a pyrrolidine-2,4-dione core substituted with a conjugated trienylidene moiety and an acetic acid side chain. Key characteristics include:

- Stereochemistry: The (2S) configuration indicates a chiral center at the second carbon of the pyrrolidine ring, which may influence biological activity or crystallization behavior.

- Functional Groups: The pyrrolidine-3,5-dione (cyclic diketone) and acetic acid moieties enhance hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

Structural elucidation of such compounds often employs crystallographic tools like SHELX .

Propriétés

Formule moléculaire |

C14H15NO5 |

|---|---|

Poids moléculaire |

277.27 g/mol |

Nom IUPAC |

2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid |

InChI |

InChI=1S/C14H15NO5/c1-2-3-4-5-6-7-10(16)12-13(19)9(8-11(17)18)15-14(12)20/h2-7,9,16H,8H2,1H3,(H,15,20)(H,17,18)/b3-2+,5-4+,7-6+,12-10+/t9-/m0/s1 |

Clé InChI |

VUKQFOBCWCOKLO-FTQWZCPCSA-N |

SMILES isomérique |

C/C=C/C=C/C=C/C(=C\1/C(=O)[C@@H](NC1=O)CC(=O)O)/O |

SMILES canonique |

CC=CC=CC=CC(=C1C(=O)C(NC1=O)CC(=O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Preparation of the Pyrrolidin-2,5-dione Core

- The pyrrolidin-2,5-dione ring (succinimide) is typically prepared by cyclization of N-substituted succinamic acids or via imide formation from succinic anhydride and appropriate amines.

- The 2-position substitution with an acetic acid group can be introduced by alkylation of the nitrogen or via functionalization of the ring after cyclization.

Introduction of the Acetic Acid Side Chain

- Acetic acid substituents are commonly introduced via alkylation reactions using haloacetic acid derivatives (e.g., chloroacetic acid or its esters) under basic conditions.

- Protection/deprotection strategies may be employed to avoid side reactions during polyene chain installation.

Construction of the Conjugated Polyene Side Chain

- The conjugated trienylidene side chain with defined E stereochemistry can be built using Wittig, Horner–Wadsworth–Emmons (HWE), or related olefination reactions.

- Stepwise elongation with selective double bond formation and control of stereochemistry is critical.

- The terminal hydroxyl group can be introduced either by using a hydroxylated aldehyde/ketone precursor or by subsequent functional group transformations (e.g., reduction of an aldehyde or epoxidation followed by ring-opening).

Detailed Preparation Method Analysis

Although no direct synthesis of the target compound was found, the closest relevant preparation methods from patents and literature for related pyrrolidinyl acetic acids and similar complex molecules provide a framework:

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of pyrrolidine-2,5-dione ring | Cyclization of succinamic acid or succinic anhydride with amines | Heat, dehydrating agents | Yields the imide core |

| 2. Introduction of acetic acid side chain at 2-position | N-alkylation using haloacetic acid derivatives | Base (e.g., triethylamine), polar aprotic solvents (DMF, DMSO) | Control of substitution at nitrogen |

| 3. Synthesis of conjugated polyene side chain | Wittig or HWE olefination | Phosphonium ylides or phosphonate esters, aldehydes | Stepwise elongation with stereoselective double bonds |

| 4. Coupling of polyene side chain to pyrrolidine ring | Condensation or cross-coupling reactions | Acid/base catalysis, coupling agents | Formation of C=C bond linking side chain |

| 5. Introduction of terminal hydroxyl group | Reduction or functional group transformation | NaBH4, LiAlH4, or epoxidation followed by ring-opening | Stereoselective hydroxylation |

Solvent and Reaction Condition Considerations

- Hydrolysis and functional group transformations are typically performed in solvents such as dichloromethane, acetone, ethyl acetate, acetonitrile, methanol, or mixtures thereof.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation and olefination steps to enhance nucleophilicity and control stereochemistry.

- Temperature control is crucial, often ranging from 0°C to 180°C depending on the step, to maintain stereochemical integrity and avoid side reactions.

Purification and Quality Control

- The final compound is isolated with high purity (>98%) using chromatographic techniques or crystallization.

- Impurities are controlled below 1.5% total, with individual impurities less than 0.15% w/w.

- Analytical methods such as HPLC, NMR, and mass spectrometry are employed for characterization.

Summary Table of Preparation Method Components

| Preparation Aspect | Details/Examples |

|---|---|

| Core ring formation | Cyclization of succinic derivatives with amines |

| Acetic acid side chain introduction | N-alkylation with haloacetic acid derivatives in presence of base |

| Polyene chain construction | Wittig or Horner–Wadsworth–Emmons olefination for stereoselective double bonds |

| Hydroxyl group installation | Reduction of aldehyde or epoxide ring-opening |

| Solvents | Dichloromethane, acetone, ethyl acetate, DMF, DMSO, methanol |

| Temperature | 0–180°C depending on reaction step |

| Purity | >98% purity, impurities <1.5% total, <0.15% individual |

Analyse Des Réactions Chimiques

Types of Reactions

2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biological pathways and interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related acetic acid derivatives from diverse sources:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Structure Differences: The target’s pyrrolidine-2,4-dione (5-membered ring) offers rigidity and planarity compared to the piperazine-2,4-dione (6-membered ring, more flexible) in . This may influence binding affinity in biological targets. Pyridinone () and mandelic acid () derivatives lack conjugated systems, reducing electronic complexity but enhancing metabolic stability.

Halogenation (e.g., iodine in , trifluoromethyl in ) enhances molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Functional Group Reactivity :

- The 3,5-dioxo groups in the target and facilitate hydrogen bonding, critical for crystallinity and protein interactions. In contrast, carboxylic acid esters (e.g., ) exhibit hydrolytic instability but better bioavailability.

Stereochemical Considerations :

- The (2S) configuration in the target compound contrasts with achiral structures like or , suggesting enantiomer-specific biological activity.

Hypothetical Research Findings

- Solubility : The target compound’s conjugated trienylidene and polar acetic acid group may confer intermediate solubility compared to halogenated () or fluorinated () analogs.

- Stability: The trienylidene system could render the compound prone to photodegradation, unlike the more stable pyridinone ().

- Biological Activity : Fluorinated spirocyclic derivatives () are likely optimized for target binding (e.g., kinase inhibition), whereas the target’s diketone moiety may chelate metal ions or inhibit proteases.

Activité Biologique

2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid (referred to as MCA17-1) is a complex organic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a pyrrolidine ring and a long-chain hydrocarbon moiety. The molecular formula is with a molecular weight of approximately 399.59 g/mol. Its structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Antifungal Properties

This compound has been shown to possess antifungal activity against pathogenic fungi. Its mechanism involves inhibiting fungal cell wall synthesis and disrupting membrane integrity. This makes it a candidate for developing new antifungal agents.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. It has shown promising results in inhibiting the proliferation of various cancer cells through apoptosis induction. The compound's ability to interfere with cell cycle progression has been highlighted as a potential mechanism for its anticancer effects.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, causing destabilization.

- Enzyme Inhibition : this compound may inhibit key enzymes involved in cellular metabolism and replication in both bacterial and fungal cells.

- Apoptosis Induction : In cancer cells, this compound triggers pathways that lead to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (minimum inhibitory concentration) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro tests conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound reduced cell viability by over 70% at concentrations above 50 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Effectiveness (MIC/IC50) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Antimicrobial | Escherichia coli | 32 µg/mL | Membrane disruption |

| Antifungal | Candida albicans | 16 µg/mL | Cell wall synthesis inhibition |

| Cytotoxic | HeLa (cervical cancer) | IC50 = 50 µM | Apoptosis induction |

| Cytotoxic | MCF-7 (breast cancer) | IC50 = 50 µM | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.